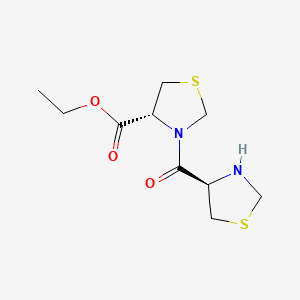
Ethyl (R)-3-((R)-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate is a compound with significant potential in various scientific fields It is a heterocyclic compound containing two thiazolidine rings, which are five-membered rings containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidine-4-carboxylic acid: A simpler compound with similar structural features but lacking the ethyl ester group.
Ethyl thiazolidine-4-carboxylate: A related compound with a single thiazolidine ring.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different functional groups and applications.
Propiedades
Fórmula molecular |
C10H16N2O3S2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
ethyl (4R)-3-[(4R)-1,3-thiazolidine-4-carbonyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3S2/c1-2-15-10(14)8-4-17-6-12(8)9(13)7-3-16-5-11-7/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
BPGWEIKQGUYMNM-YUMQZZPRSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CSCN2 |
SMILES canónico |
CCOC(=O)C1CSCN1C(=O)C2CSCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)

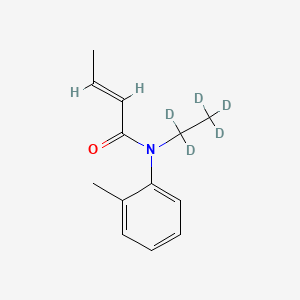
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
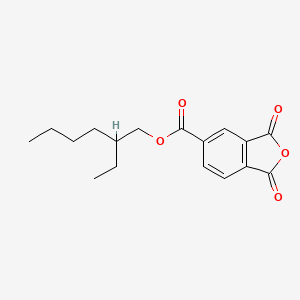
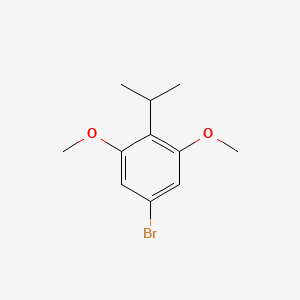
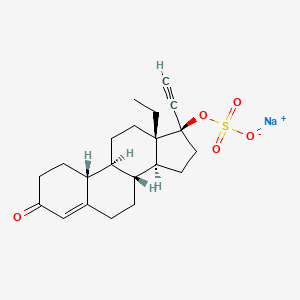
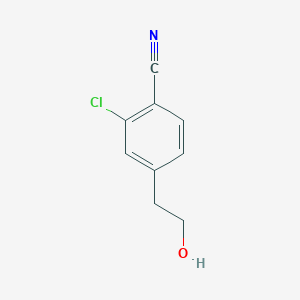
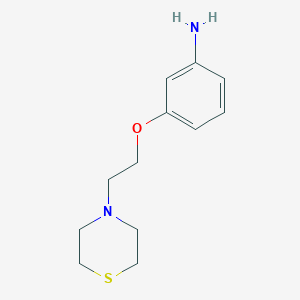
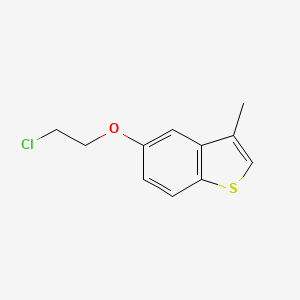
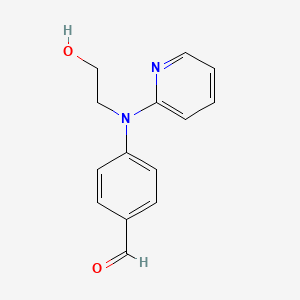
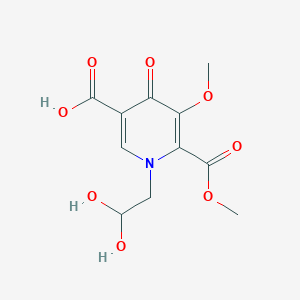

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
